Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol
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Overview
Description
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol is an organic compound with the molecular formula C14H13FOS It contains a cyclopropyl group, a fluorophenyl group, and a thiophen-2-ylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Thiophen-2-ylmethanol Moiety: The thiophen-2-ylmethanol moiety can be synthesized through the reaction of thiophene with formaldehyde, followed by reduction to the alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as cyclopropyl halides, fluorobenzene, and thiophene.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst selection, to maximize yield and purity.
Purification and Isolation: Techniques such as distillation, crystallization, and chromatography are used to purify and isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiol or amine, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or organolithium reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols, amines, or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disruption of Cellular Membranes: Affecting membrane integrity and function, leading to changes in cellular behavior.
Comparison with Similar Compounds
Cyclopropyl(4-fluorophenyl)thiophen-2-ylmethanol can be compared with similar compounds such as:
Cyclopropyl(4-fluorophenyl)quinoline-3-acrylaldehyde: Shares the cyclopropyl and fluorophenyl groups but differs in the presence of a quinoline ring and acrylaldehyde moiety.
4-(4-Fluorophenyl)thiophen-2-ylmethanol: Lacks the cyclopropyl group but contains the fluorophenyl and thiophen-2-ylmethanol moieties.
Cyclopropyl(4-fluorophenyl)methanol: Contains the cyclopropyl and fluorophenyl groups but lacks the thiophen-2-ylmethanol moiety.
Properties
CAS No. |
88858-94-0 |
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Molecular Formula |
C14H13FOS |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
cyclopropyl-(4-fluorophenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C14H13FOS/c15-12-7-5-11(6-8-12)14(16,10-3-4-10)13-2-1-9-17-13/h1-2,5-10,16H,3-4H2 |
InChI Key |
CCPNPBRERVEAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)(C3=CC=CS3)O |
Origin of Product |
United States |
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